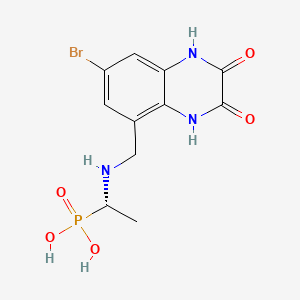

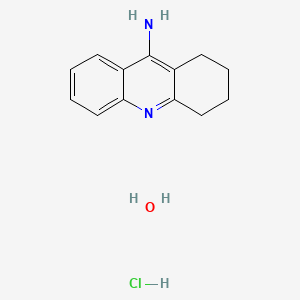

Tacrinhydrochlorid-Monohydrat

Übersicht

Beschreibung

Es verstärkt die cholinerge Funktion, indem es die Konzentration von Acetylcholin an cholinergen Synapsen durch reversible Hemmung seiner Hydrolyse durch Acetylcholinesterase erhöht . Diese Verbindung wurde zur Gegenwirkung der Wirkungen von Muskelrelaxantien, als Atemstimulans und zur Behandlung anderer Erkrankungen des zentralen Nervensystems verwendet .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Tacrinhydrochlorid-Hydrat kann durch verschiedene Methoden synthetisiert werden. Ein nachhaltiger Ansatz beinhaltet die Verwendung von tiefen eutektischen Lösungsmitteln (DESs) unter aeroben Bedingungen, wobei eine Ausbeute von 98 % erzielt wird . Diese Methode ersetzt flüchtige organische Verbindungen durch umweltfreundlichere Lösungsmittel und ist somit eine grünere Alternative. Das optimierte Protokoll lässt sich leicht auf 3 Gramm Substrat ohne Ausbeuteverlust skalieren und lässt sich erfolgreich auf Tacrin-Derivate mit reduzierter Hepatotoxizität erweitern .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Tacrinhydrochlorid-Hydrat durch Lösen einer genau abgewogenen Menge an Tacrinhydrochlorid in einer mobilen Phase und quantitative Verdünnung mit der mobilen Phase hergestellt, um eine Lösung mit einer bekannten Konzentration zu erhalten .

Wissenschaftliche Forschungsanwendungen

Tacrinhydrochlorid-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in verschiedenen chemischen Studien als Cholinesterase-Inhibitor verwendet.

Biologie: Es wird verwendet, um die Auswirkungen der Cholinesterase-Hemmung auf biologische Systeme zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet.

5. Wirkmechanismus

Tacrinhydrochlorid-Hydrat übt seine Wirkungen aus, indem es die cholinerge Funktion verstärkt. Dies wird durch Erhöhung der Konzentration von Acetylcholin an cholinergen Synapsen durch reversible Hemmung seiner Hydrolyse durch Acetylcholinesterase erreicht . Die molekularen Ziele sind Cholinesterasen, und die beteiligten Wege beziehen sich auf die cholinerge Übertragung .

Ähnliche Verbindungen:

Donepezil: Ein weiterer Cholinesterase-Inhibitor, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Rivastigmin: Ein Cholinesterase-Inhibitor mit einem ähnlichen Wirkmechanismus.

Galantamin: Eine weitere Verbindung, die zur Verbesserung der cholinergen Funktion eingesetzt wird.

Einzigartigkeit: Tacrinhydrochlorid-Hydrat ist einzigartig aufgrund seiner spezifischen Struktur und der Fähigkeit, verschiedene Derivate mit reduzierter Hepatotoxizität zu bilden . Die Verwendung von tiefen eutektischen Lösungsmitteln in der Synthese unterstreicht auch das Potenzial für grünere Produktionsmethoden .

Wirkmechanismus

Target of Action

Tacrine hydrochloride monohydrate primarily targets acetylcholinesterase , a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition . By inhibiting this enzyme, Tacrine increases the concentration of acetylcholine in the brain, which is beneficial for patients with Alzheimer’s disease .

Mode of Action

Tacrine is a reversible cholinesterase inhibitor . It binds to acetylcholinesterase and inactivates it, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting acetylcholinesterase, Tacrine increases the concentration of acetylcholine at synapses, enhancing the transmission of signals in the cholinergic pathway . This is particularly important in Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .

Pharmacokinetics

Tacrine is rapidly and well absorbed with peak plasma concentrations achieved within 0.5 to 3 hours after oral administration . It has a wide tissue distribution and is extensively metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme . The elimination half-life of Tacrine is short, ranging from 1.5 to 2.5 hours after single oral and intravenous doses, and 2.9 to 3.6 hours after multiple oral doses . Its bioavailability is low following oral intake due to extensive first-pass metabolism .

Result of Action

The primary molecular effect of Tacrine is the inhibition of acetylcholinesterase , leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic function, which can improve cognitive function in patients with Alzheimer’s disease .

Action Environment

The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. For example, coadministration of cimetidine, a drug used to treat peptic ulcers, can lead to an elevation of plasma Tacrine concentrations . Additionally, the efficacy and safety of Tacrine can be influenced by the patient’s liver function, as Tacrine is extensively metabolized in the liver .

Biochemische Analyse

Biochemical Properties

Tacrine Hydrochloride Monohydrate is a parasympathomimetic, a reversible cholinesterase inhibitor that enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Cellular Effects

Tacrine Hydrochloride Monohydrate exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by enhancing cholinergic function, which is crucial for memory and cognition .

Molecular Mechanism

The molecular mechanism of action of Tacrine Hydrochloride Monohydrate involves binding to acetylcholinesterase, inhibiting its activity, and thereby increasing the levels of acetylcholine in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively short half-life, necessitating multiple daily doses .

Dosage Effects in Animal Models

In animal models, the effects of Tacrine Hydrochloride Monohydrate vary with dosage. High doses can lead to adverse effects such as hepatotoxicity, while lower doses are generally well-tolerated .

Metabolic Pathways

The major form of metabolism of Tacrine Hydrochloride Monohydrate is in the liver via hydroxylation of the benzylic carbon by Cytochrome P450 1A2. This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .

Transport and Distribution

It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with acetylcholinesterase at the synaptic cleft in neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tacrine hydrochloride hydrate can be synthesized through various methods. One sustainable approach involves using deep eutectic solvents (DESs) under aerobic conditions, achieving a 98% yield . This method replaces volatile organic compounds with more eco-friendly solvents, making it a greener alternative. The optimized protocol scales easily to 3 grams of substrate without yield loss and extends successfully to tacrine derivatives with reduced hepatotoxicity .

Industrial Production Methods: In industrial settings, tacrine hydrochloride hydrate is produced by dissolving an accurately weighed quantity of tacrine hydrochloride in a mobile phase and diluting it quantitatively with the mobile phase to obtain a solution with a known concentration .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tacrinhydrochlorid-Hydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tacrin, die unterschiedliche pharmakologische Eigenschaften und eine reduzierte Hepatotoxizität aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

Galantamine: Another compound used to enhance cholinergic function.

Uniqueness: Tacrine hydrochloride hydrate is unique due to its specific structure and the ability to form various derivatives with reduced hepatotoxicity . Its use of deep eutectic solvents in synthesis also highlights its potential for greener production methods .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221711 | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

206658-92-6, 7149-50-0 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)

![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)